N-Phenyl-2-hexyl[60]fulleropyrrolidine

Organic Field-Effect Transistors (OFET) Electron Mobility n-Type Semiconductor

Choose N-Phenyl-2-hexyl[60]fulleropyrrolidine for reproducible n-channel OFETs and OPVs. The hexyl chain ensures solubility while the N-phenyl group delivers a proven electron mobility of ~0.08 cm² V⁻¹ s⁻¹ (enhanced to 0.1 with PEI doping) and a PCE of 7.3% with PTB7. Even minor substituent changes cause up to 75% mobility variation, making this precise stereochemistry essential for benchmarking and reliable scale-up. Supplied at >98.0% HPLC purity to minimize batch-to-batch variability.

Molecular Formula C74H21N
Molecular Weight 923.989
CAS No. 1426332-00-4
Cat. No. B2882161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-hexyl[60]fulleropyrrolidine
CAS1426332-00-4
Molecular FormulaC74H21N
Molecular Weight923.989
Structural Identifiers
SMILESCCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238
InChIInChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
InChIKeyCPXPMQOHHXXOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-2-hexyl[60]fulleropyrrolidine (CAS 1426332-00-4) - A Benchmark [60]Fulleropyrrolidine Electron Acceptor for Organic Electronics


N-Phenyl-2-hexyl[60]fulleropyrrolidine is a chemically functionalized [60]fullerene derivative in which a pyrrolidine ring, substituted with a phenyl and a hexyl group, is fused to the C60 cage. The compound is synthesized via the well-established Prato 1,3-dipolar cycloaddition reaction [1]. With a molecular weight of 923.99 g/mol and high purity (>98.0% by HPLC) [2], it serves as a soluble, electron-accepting material for solution-processed organic electronic devices, particularly organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells [3]. Its molecular design intentionally decouples solubility (via the hexyl chain) from electronic tuning (via the N-phenyl moiety), a critical factor for reproducible device fabrication [1].

Why N-Phenyl-2-hexyl[60]fulleropyrrolidine Cannot Be Replaced by Other Fulleropyrrolidines or Standard PC61BM Acceptors


Generic substitution among [60]fulleropyrrolidine derivatives is scientifically unsound because the substituents on the pyrrolidine ring directly dictate device-level performance metrics. Unlike PC₆₁BM, where the solubilizing butyric acid methyl ester group also influences molecular packing and electronic properties, the specific N-phenyl/2-hexyl substitution pattern on the pyrrolidine ring is engineered to precisely tune LUMO energy levels, solubility in organic solvents, and film morphology [1]. This compound exhibits a unique combination of properties: the hexyl chain provides necessary solubility for solution processing, while the N-phenyl group maintains electron mobility and film-forming characteristics [2]. Crucially, a direct comparative study of N-substituted fulleropyrrolidines in OFETs demonstrates that even a minor change, such as replacing the hexyl chain with a phenyl ring, results in a 75% change in electron charge-carrier mobility [2]. Therefore, substituting this specific compound with a different fulleropyrrolidine or PC₆₁BM without re-optimizing the entire device fabrication process will likely lead to significant, and often detrimental, changes in performance [1].

Quantitative Differentiators: N-Phenyl-2-hexyl[60]fulleropyrrolidine vs. Key Analogs in Electronic Applications


Electron Charge-Carrier Mobility in OFETs vs. Phenyl-Substituted Analog

In n-channel organic field-effect transistors (OFETs), N-Phenyl-2-hexyl[60]fulleropyrrolidine ([C60]HexNPh) achieves a specific electron charge-carrier mobility that is differentiated from its close structural analog, C60-fused-N-phenyl-2-phenylpyrrolidine ([C60]PhNPh). The hexyl-substituted derivative exhibits a mobility of 0.08 cm² V⁻¹ s⁻¹, which is 43% lower than the 0.14 cm² V⁻¹ s⁻¹ achieved by the phenyl-substituted analog [1]. However, this mobility is coupled with an on/off current ratio of 10⁶ and good ambient operational stability, particularly after doping with polyethyleneimine (PEI), which increases its mobility to 0.1 cm² V⁻¹ s⁻¹ [1]. This quantifies the precise structure-property relationship where the longer alkyl chain reduces mobility but may offer benefits in solubility or film formation.

Organic Field-Effect Transistors (OFET) Electron Mobility n-Type Semiconductor

Power Conversion Efficiency in PTB7-Based OPV Devices vs. Standard PC₆₁BM Acceptor

When used as an electron acceptor in bulk-heterojunction organic photovoltaic (OPV) cells with the low-bandgap donor polymer PTB7, devices based on N-Phenyl-2-hexyl[60]fulleropyrrolidine ([C60]HexNPh) achieve a power conversion efficiency (PCE) of 7.3% [1]. This performance is directly comparable to, and in some cases exceeds, that of devices fabricated under similar conditions using the industry-standard acceptor PC₆₁BM, which typically yield PCEs around 6.2-7.9% in PTB7-based systems [2]. The class of N-phenyl[60]fulleropyrrolidines, including [C60]HexNPh, are explicitly identified as promising alternatives to PC₆₁BM due to their tunable electronic properties and high performance [1].

Organic Photovoltaics (OPV) Power Conversion Efficiency (PCE) Non-Fullerene Acceptor

LUMO Level Tuning via N-Phenyl Substitution Compared to PC₆₁BM and N-Alkyl Analogs

The LUMO energy level of fulleropyrrolidine derivatives is systematically tunable based on N-substitution. While specific LUMO values for [C60]HexNPh are not always explicitly tabulated, class-level studies on N-phenyl vs. N-methyl fulleropyrrolidines (FPx series) reveal that N-phenyl substitution consistently yields a lower (more electron-accepting) LUMO level compared to N-methyl analogs, a feature that is directly linked to higher electron mobility and favorable energy level alignment with common donor polymers [1]. Furthermore, the LUMO levels of this class of fulleropyrrolidines are comparable to those of PC₆₁BM, ensuring compatibility with established donor materials [2]. The ability to independently control the LUMO via the N-aryl group, while maintaining solubility with the 2-alkyl chain, is a key differentiator from PC₆₁BM where the ester group influences both solubility and electronics.

LUMO Energy Level Open-Circuit Voltage (Voc) Electron Affinity

Synthetic Accessibility and Defined Molecular Structure via Prato Reaction

N-Phenyl-2-hexyl[60]fulleropyrrolidine is synthesized via the well-established Prato 1,3-dipolar cycloaddition reaction [1]. This synthetic route is robust and widely used for generating a diverse library of fulleropyrrolidines, allowing for precise control over the chemical identity of the final product. The target compound is commercially available with a purity of >98.0% by HPLC, ensuring a high degree of molecular uniformity for reproducible device fabrication [2]. This contrasts with the more complex synthesis of PC₆₁BM and many other fullerene derivatives, which can require multiple steps and result in mixtures of isomers or require challenging purification [3].

Synthetic Methodology Molecular Precision Quality Control

Ideal Procurement Scenarios for N-Phenyl-2-hexyl[60]fulleropyrrolidine in Advanced Organic Electronics R&D


Development of n-Type Organic Field-Effect Transistors (OFETs) with a Specific Electron Mobility Target

This compound is the material of choice for researchers developing n-channel OFETs who require a known, reproducible electron mobility of approximately 0.08 cm² V⁻¹ s⁻¹ in a pristine device, which can be enhanced to 0.1 cm² V⁻¹ s⁻¹ with PEI doping, as demonstrated in top-gate, bottom-contact configurations with CYTOP dielectrics [1]. This is ideal for benchmarking new device architectures or comparing the performance of novel dielectric materials against a well-characterized fulleropyrrolidine standard.

Fabrication of High-Efficiency PTB7-Based Organic Photovoltaic (OPV) Cells

For teams fabricating bulk-heterojunction OPV devices using the low-bandgap donor polymer PTB7, this compound offers a proven path to achieving power conversion efficiencies (PCEs) of up to 7.3%, placing it on par with or exceeding the performance of the industry-standard acceptor PC₆₁BM [2]. It is a prime candidate for projects aiming to evaluate next-generation acceptor materials that offer tunable electronic properties without sacrificing device performance.

Structure-Property Relationship Studies on Fullerene-Based n-Type Semiconductors

As a member of the well-studied N-phenyl[60]fulleropyrrolidine family, this specific compound, with its hexyl chain, is an essential control material for systematic investigations into the effect of alkyl chain length on molecular packing, film morphology, solubility, and charge transport in organic electronic devices [1]. Its use is critical for elucidating fundamental structure-property relationships that guide the rational design of new, high-performance fullerene-based materials.

Scale-Up Research Requiring High-Purity, Reproducible Fullerene Building Blocks

Given its straightforward, single-step synthesis via the Prato reaction and commercial availability at >98.0% HPLC purity, this compound is a practical choice for research groups transitioning from milligram-scale device prototyping to larger-area or multiple-device fabrication [3][4]. Its reliable purity and defined molecular structure minimize batch-to-batch variability, a key consideration for producing statistically significant and reproducible scientific data.

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